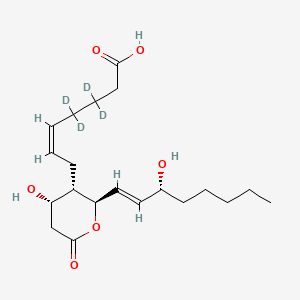
Bis(16-Hydroxyhexadecyl) disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(16-Hydroxyhexadecyl) disulfide is a chemical compound with the molecular formula C32H66O2S2 . It is used in laboratory settings and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of Bis(16-Hydroxyhexadecyl) disulfide consists of 32 carbon atoms, 66 hydrogen atoms, 2 oxygen atoms, and 2 sulfur atoms, giving it a molecular weight of 547.00 g/mol . The InChI string representation of its structure isInChI=1S/C32H66O2S2/c33-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-35-36-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34/h33-34H,1-32H2 .
Wissenschaftliche Forschungsanwendungen
Self-Healing Elastomers
A study by Rekondo et al. (2014) explored the use of aromatic disulfide metathesis, involving compounds like bis(4-aminophenyl) disulfide, in designing self-healing poly(urea–urethane) elastomers. These elastomers demonstrated quantitative healing efficiency at room temperature without needing any catalyst or external intervention (Rekondo et al., 2014).
Surface Patterning
Wang and Lieberman (2003) investigated the use of disulfides, such as bis(10-phosphodecyl) disulfide, for ultra-high-resolution patterning of self-assembled monolayer films via atomic force microscopic anodization. This study highlights the potential of disulfides in nanotechnology and surface engineering (Wang and Lieberman, 2003).
Sulfenylation Reactions
Research by Bergemann et al. (1993) delved into the use of bis(diorganylthiophosphinoyl)-disulfides as sulfenylation reagents in the presence of CCl4. This study contributes to the field of sulfur chemistry, particularly in organylthiolation reactions (Bergemann et al., 1993).
Oligonucleotide Synthesis
Stec et al. (1993) introduced Bis(O,diisopropoxy phosphinothioyl) disulfide as a sulfurizing reagent for the synthesis of phosphothioate analogues of oligonucleotides, highlighting its efficiency and practicality for such applications (Stec et al., 1993).
Vulcanization Reactions
Pimblott et al. (1975) studied Bis(diisopropyl)thiophosphoryl disulfide (DIPDIS) in the vulcanization of cis-1,4-polyisoprene, demonstrating its role as a sulfur donor and its influence on network structure and aging behavior of vulcanizates (Pimblott et al., 1975).
Protein Chemistry
A study by Canova‐Davis et al. (1996) identified a trisulfide variant in methionyl human growth hormone biosynthesized in Escherichia coli. This research contributes to our understanding of protein modifications and the role of sulfur in biological systems (Canova‐Davis et al., 1996).
Solid State Chemistry
Knopik et al. (1993) investigated the structure and dynamics of bis(organothiophosphoryl) disulfides using X-ray diffraction and solid-state NMR, contributing to our understanding of disulfide bond behavior and molecular dynamics in solid-state chemistry (Knopik et al., 1993).
Safety and Hazards
Bis(16-Hydroxyhexadecyl) disulfide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Eigenschaften
IUPAC Name |
16-(16-hydroxyhexadecyldisulfanyl)hexadecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66O2S2/c33-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-35-36-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34/h33-34H,1-32H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTKKUFQSKSIKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCSSCCCCCCCCCCCCCCCCO)CCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721252 |
Source


|
| Record name | 16,16'-Disulfanediyldi(hexadecan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112141-28-3 |
Source


|
| Record name | 16,16'-Disulfanediyldi(hexadecan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(16-Hydroxyhexadecyl) disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3H-1,7-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B571084.png)
![4-Bromo-7-phenyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571085.png)
![2'-Tert-Butyl-1-(2h-Indazol-5-Ylcarbonyl)-2'h-Spiro[piperidine-4,5'-Pyrano[3,2-C]pyrazol]-7'(6'h)-One](/img/structure/B571088.png)
